molecular formula C17H24N2O3 B11513090 5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide

5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide

Cat. No.: B11513090
M. Wt: 304.4 g/mol
InChI Key: AEVBVPQSFRPKHR-UHFFFAOYSA-N
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Description

“5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a propoxy-phenyl group and a pyrrolidine ring in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide” typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Propoxy-Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a propoxy-phenyl group, which can be accomplished using a Friedel-Crafts alkylation reaction.

    Formation of the Isopropylamide Group:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propoxy-phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide” exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide
  • 5-Oxo-1-(4-ethoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide

Uniqueness

“5-Oxo-1-(4-propoxy-phenyl)-pyrrolidine-3-carboxylic acid isopropylamide” is unique due to the presence of the propoxy-phenyl group, which may impart distinct chemical and biological properties compared to its methoxy and ethoxy analogs.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-oxo-N-propan-2-yl-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-4-9-22-15-7-5-14(6-8-15)19-11-13(10-16(19)20)17(21)18-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,21)

InChI Key

AEVBVPQSFRPKHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C

Origin of Product

United States

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